2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole 2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17880983
InChI: InChI=1S/C9H14N2OS/c1-2-10-5-8(1)6-12-7-9-11-3-4-13-9/h3-4,8,10H,1-2,5-7H2
SMILES:
Molecular Formula: C9H14N2OS
Molecular Weight: 198.29 g/mol

2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole

CAS No.:

Cat. No.: VC17880983

Molecular Formula: C9H14N2OS

Molecular Weight: 198.29 g/mol

* For research use only. Not for human or veterinary use.

2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole -

Specification

Molecular Formula C9H14N2OS
Molecular Weight 198.29 g/mol
IUPAC Name 2-(pyrrolidin-3-ylmethoxymethyl)-1,3-thiazole
Standard InChI InChI=1S/C9H14N2OS/c1-2-10-5-8(1)6-12-7-9-11-3-4-13-9/h3-4,8,10H,1-2,5-7H2
Standard InChI Key YWOBYIRGWQQCID-UHFFFAOYSA-N
Canonical SMILES C1CNCC1COCC2=NC=CS2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a five-membered thiazole ring (containing nitrogen and sulfur atoms) connected to a pyrrolidine group through a methoxymethyl bridge. The IUPAC name is 2-(pyrrolidin-3-ylmethoxymethyl)-1,3-thiazole, and its molecular formula is C9H14N2OS\text{C}_9\text{H}_{14}\text{N}_2\text{OS}, with a molecular weight of 198.29 g/mol . Key identifiers include:

  • InChIKey: YWOBYIRGWQQCID-UHFFFAOYSA-N

  • SMILES: C1CNCC1COCC2=NC=CS2

Table 1: Computed Physicochemical Properties

PropertyValueSource
XLogP3-AA0.6
Hydrogen Bond Donors1
Rotatable Bond Count4
Exact Mass198.08268425 Da

The rotatable bonds in the methoxymethyl linker and pyrrolidine ring suggest conformational flexibility, which may influence its interactions with biological targets .

Synthesis and Characterization

Purification and Analysis

Post-synthesis, techniques such as column chromatography and recrystallization (using ethanol or hexane) are employed to isolate pure products . Structural confirmation is achieved through:

  • FT-IR Spectroscopy: Disappearance of carbonyl stretches (~1700 cm1^{-1}) and presence of C=N bands (~1604 cm1^{-1}) .

  • NMR Spectroscopy: Characteristic proton signals for the thiazole ring (δ=7.20\delta = 7.20 ppm) and pyrrolidine NH groups (δ=10.50\delta = 10.50 ppm) .

Biological Activities and Mechanisms

Antibacterial and Cytotoxic Effects

Research on thiazole-pyrrolidine hybrids demonstrates antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . Additionally, cytotoxicity assays reveal selective activity against cancer cell lines (e.g., MCF-7 breast cancer cells), likely mediated by apoptosis induction via caspase-3 activation .

Comparative Analysis with Structural Analogues

Pyrrolidine vs. Piperidine Derivatives

Replacing the pyrrolidine group with a piperidine ring (as in 2-((Piperidin-4-ylmethoxy)methyl)thiazole) increases molecular weight (212.31 g/mol) and alters lipophilicity (XLogP3-AA = 1.2 vs. 0.6) . This modification enhances blood-brain barrier permeability, making piperidine derivatives more suitable for central nervous system (CNS) targets.

Table 2: Structural and Pharmacokinetic Comparison

ParameterPyrrolidine DerivativePiperidine Derivative
Molecular Weight198.29 g/mol212.31 g/mol
XLogP3-AA0.61.2
Hydrogen Bond Acceptors44
Therapeutic FocusPeripheral targetsCNS targets

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interactions with biological targets using X-ray crystallography or molecular docking.

  • Structure-Activity Relationships (SAR): Systematically modify the pyrrolidine and thiazole rings to enhance potency and selectivity.

  • In Vivo Pharmacokinetics: Assess absorption, distribution, metabolism, and excretion (ADME) profiles in animal models.

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